TDPAM02
Description
TDPAM02 (Thiadiazole Dimeric Positive Allosteric Modulator 02) is a potent dimeric positive allosteric modulator (PAM) targeting the ligand-binding domain (LBD) of the GluA2 receptor, a critical subunit of AMPA-type ionotropic glutamate receptors. These receptors mediate fast excitatory synaptic transmission in the central nervous system and are implicated in neurological disorders such as Alzheimer’s disease and schizophrenia . This compound exhibits nanomolar potency (1.4 nM in calcium flux assays) and stabilizes GluA2-LBD dimers by binding at their interface, forming hydrogen bonds with Pro515 and interacting with residues such as Phe516 and Met517 . Unlike other PAMs, this compound binds to both apo (ligand-free) and L-glutamate-bound states of GluA2-LBD without altering domain closure, suggesting a unique mechanism of action . Its structural flexibility and high specificity make it a promising candidate for therapeutic development.
Properties
CAS No. |
2231101-34-9 |
|---|---|
Molecular Formula |
C22H26N4O4S2 |
Molecular Weight |
474.594 |
IUPAC Name |
6,6'-(ethane-1,2-diyl)bis(4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) |
InChI |
InChI=1S/C22H26N4O4S2/c27-31(28)21-9-3-15(11-19(21)25(13-23-31)17-5-6-17)1-2-16-4-10-22-20(12-16)26(18-7-8-18)14-24-32(22,29)30/h3-4,9-12,17-18,23-24H,1-2,5-8,13-14H2 |
InChI Key |
TVWVZMLPANTKEA-UHFFFAOYSA-N |
SMILES |
O=S(C1=C2C=C(CCC3=CC=C(S(NCN4C5CC5)(=O)=O)C4=C3)C=C1)(NCN2C6CC6)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDPAM02; TDPAM-02; TDPAM 02; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
TDPAM02 belongs to Class III PAMs , which are dimeric molecules that bind at the GluA2-LBD dimer interface. Below is a comparative analysis with structurally or functionally related compounds:
*Potentiation measured as % increase in kainate-evoked Ca²⁺ response at 100 µM .
Key Findings from Comparative Studies
- Potency and Binding Dynamics :
this compound is 10-fold more potent than TDPAM01 in GluA2 flop isoforms due to enhanced interactions with Phe516 and Met517, which stabilize the dimer interface . Unlike TDPAM01, this compound binds effectively to apo GluA2-LBD, a feature absent in most Class III PAMs . - This specificity reduces off-target effects in neurological applications.
- Structural Adaptability :
The N-cyclopropyl group of this compound enables water-mediated contacts with Ser750 and Ser775, a feature absent in TDPAM01, which lacks this moiety .
Data Tables
Table 1: Structural Comparison of this compound with Class III PAMs
| Feature | This compound | BPAM538 | Pentamidine |
|---|---|---|---|
| Core Structure | Benzothiadiazole dimer | Benzothiadiazole derivative | Aromatic diamidine |
| Binding Mode | Dimer interface (GluA2) | Dimer interface (GluK1) | Subunit interface (multiple) |
| Hydrogen Bonds | Pro515 (direct) | Indirect (via water) | Flexible, multiple residues |
| Solubility Requirements | Requires 20% DMSO for crystallization | Not reported | High aqueous solubility |
| Therapeutic Potential | Cognitive enhancers | Epilepsy, pain | Antiprotozoal, off-target CNS effects |
Table 2: Functional Outcomes in Calcium Flux Assays
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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